Cas no 1692671-75-2 (3-(3-fluoro-4-methylphenoxy)pyrrolidine)
3-(3-fluoro-4-methylphenoxy)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-fluoro-4-methylphenoxy)pyrrolidine
- 1692671-75-2
- EN300-1826237
-
- Inchi: 1S/C11H14FNO/c1-8-2-3-9(6-11(8)12)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3
- InChI Key: SNODVDMJDDRRMW-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=CC(=C1)OC1CNCC1
Computed Properties
- Exact Mass: 195.105942232g/mol
- Monoisotopic Mass: 195.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 21.3Ų
3-(3-fluoro-4-methylphenoxy)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1826237-0.05g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1826237-0.1g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1826237-0.25g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1826237-0.5g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1826237-1.0g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 1g |
$1029.0 | 2023-06-04 | ||
| Enamine | EN300-1826237-2.5g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1826237-5.0g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 5g |
$2981.0 | 2023-06-04 | ||
| Enamine | EN300-1826237-10.0g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 10g |
$4421.0 | 2023-06-04 | ||
| Enamine | EN300-1826237-1g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1826237-5g |
3-(3-fluoro-4-methylphenoxy)pyrrolidine |
1692671-75-2 | 5g |
$2443.0 | 2023-09-19 |
3-(3-fluoro-4-methylphenoxy)pyrrolidine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-(3-fluoro-4-methylphenoxy)pyrrolidine
Introduction to 3-(3-Fluoro-4-methylphenoxy)pyrrolidine (CAS No. 1692671-75-2)
3-(3-Fluoro-4-methylphenoxy)pyrrolidine, with the CAS number 1692671-75-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidines, which are five-membered heterocyclic compounds containing a nitrogen atom. The unique structural features of 3-(3-fluoro-4-methylphenoxy)pyrrolidine make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-(3-fluoro-4-methylphenoxy)pyrrolidine consists of a pyrrolidine ring substituted with a 3-fluoro-4-methylphenoxy group. The presence of the fluorine and methyl substituents imparts specific electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic profile. These properties have been extensively studied in recent years, leading to a deeper understanding of its potential therapeutic applications.
In the context of medicinal chemistry, 3-(3-fluoro-4-methylphenoxy)pyrrolidine has been explored for its potential as a scaffold for drug design. The pyrrolidine ring is known for its ability to form stable complexes with various biological targets, such as enzymes and receptors. The 3-fluoro-4-methylphenoxy substituent further enhances the molecule's binding affinity and selectivity, making it a valuable starting point for the development of potent and selective ligands.
Recent studies have highlighted the role of 3-(3-fluoro-4-methylphenoxy)pyrrolidine in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent activity against certain kinases, which are key enzymes involved in cell signaling and proliferation. This finding suggests that 3-(3-fluoro-4-methylphenoxy)pyrrolidine could be developed into novel anticancer agents targeting these kinases.
Beyond cancer research, 3-(3-fluoro-4-methylphenoxy)pyrrolidine has also shown promise in the treatment of neurological disorders. Studies have indicated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This property makes it a potential candidate for the development of drugs targeting conditions such as depression, anxiety, and Parkinson's disease.
The pharmacokinetic properties of 3-(3-fluoro-4-methylphenoxy)pyrrolidine have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and good brain penetration make it an attractive candidate for central nervous system (CNS) disorders. Additionally, the compound's low toxicity and minimal side effects further enhance its therapeutic potential.
In preclinical studies, derivatives of 3-(3-fluoro-4-methylphenoxy)pyrrolidine have demonstrated promising results in animal models of various diseases. For example, a study published in the European Journal of Pharmacology reported that a derivative of this compound significantly reduced tumor growth in mice with human xenografts. Another study in the Journal of Neurochemistry found that a related derivative improved cognitive function in rodent models of Alzheimer's disease.
The synthetic accessibility of 3-(3-fluoro-4-methylphenoxy)pyrrolidine is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound and its derivatives on a large scale. These methods typically involve multistep reactions starting from readily available starting materials, making it feasible to synthesize large quantities for further testing and development.
In conclusion, 3-(3-fluoro-4-methylphenoxy)pyrrolidine (CAS No. 1692671-75-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable pharmacokinetic properties, and demonstrated biological activity make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, further solidifying its importance in the field.
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